

In-Depth Technical Guide: 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

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Compound of Interest

Compound Name: 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole

Cat. No.: B176011

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CAS Number: 128464-85-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-5-tert-butyl-4,5-dihydroisoxazole**, a potent covalent inhibitor of transglutaminase enzymes. This document details its chemical properties, synthesis, mechanism of action, and its primary application in the study of transglutaminase-mediated biological processes, particularly in the context of vector control for malaria transmission.

Chemical and Physical Properties

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole is a heterocyclic compound belonging to the class of 3-halo-4,5-dihydroisoxazoles. These compounds are recognized for their ability to act as "warheads" for the targeted covalent inhibition of enzymes.^[1]

Property	Value	Reference
CAS Number	128464-85-7	[1]
Molecular Formula	C ₇ H ₁₂ BrNO	[1]
Molecular Weight	206.08 g/mol	[1]
Appearance	Not explicitly stated in retrieved documents; likely a liquid or low-melting solid.	
Purity	Typically supplied at 95% or higher for research purposes.	[1]

Synthesis

The synthesis of 3-bromo-4,5-dihydroisoxazoles is primarily achieved through a 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of bromonitrile oxide from dibromoformaldoxime, which then reacts with an appropriate alkene. For the synthesis of **3-Bromo-5-tert-butyl-4,5-dihydroisoxazole**, the specific alkene required is 3,3-dimethyl-1-butene.

Experimental Protocol: General Synthesis of 3-Bromo-4,5-dihydroisoxazoles

The following is a general protocol adapted from the synthesis of similar 3-bromo-5,5-disubstituted-4,5-dihydroisoxazoles. Researchers should optimize conditions for the specific synthesis of the tert-butyl analog.

Materials:

- Dibromoformaldoxime (precursor for bromonitrile oxide)
- 3,3-Dimethyl-1-butene (alkene)
- A suitable base (e.g., potassium carbonate)
- An appropriate solvent (e.g., methyl isobutyl ketone or a biphasic system)

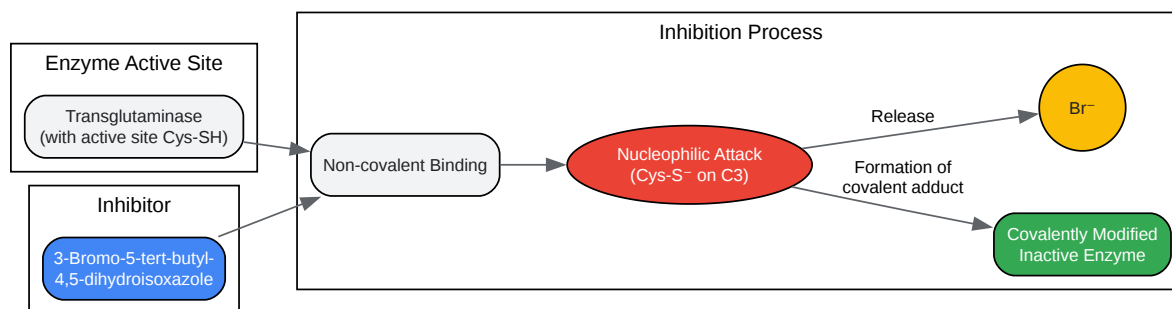
Procedure:

- A suspension of the base (e.g., potassium carbonate) is prepared in the chosen solvent.
- The alkene (3,3-dimethyl-1-butene) is introduced into the reaction mixture.
- A solution of dibromoformaldoxime in a suitable solvent is added dropwise to the mixture, typically at a controlled temperature (e.g., below 5°C) with stirring.
- The reaction is allowed to proceed for a set time after the addition is complete.
- The reaction mixture is then quenched, and the organic layer is separated.
- The organic layer is washed, dried, and the solvent is removed under reduced pressure.
- The crude product is then purified, typically by distillation or column chromatography, to yield the final **3-Bromo-5-tert-butyl-4,5-dihydroisoxazole**.

Mechanism of Action: Covalent Inhibition of Transglutaminases

3-Bromo-5-tert-butyl-4,5-dihydroisoxazole functions as a mechanism-based irreversible inhibitor of transglutaminases. The core of its activity lies in the electrophilic nature of the 3-bromo-4,5-dihydroisoxazole moiety.

The catalytic cycle of transglutaminases involves a crucial active site cysteine residue. This cysteine initiates a nucleophilic attack on the γ -carboxamide group of a glutamine substrate, forming a thioester intermediate. In the presence of **3-Bromo-5-tert-butyl-4,5-dihydroisoxazole**, the active site cysteine nucleophilically attacks the C3 position of the dihydroisoxazole ring. This attack leads to the displacement of the bromide ion and the formation of a stable covalent bond between the enzyme and the inhibitor, thus irreversibly inactivating the enzyme.



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Mechanism of Covalent Inhibition.

Application in Research: Inhibition of *Anopheles gambiae* Seminal Transglutaminase (AgTG3)

A primary research application of **3-Bromo-5-tert-butyl-4,5-dihydroisoxazole** is as a chemical probe to study the function of transglutaminases, particularly in the context of insect reproductive biology.^[1] This compound has been identified as an inhibitor of *Anopheles gambiae* seminal transglutaminase (AgTG3).^[1]

AgTG3 is a key enzyme in the formation of the "mating plug" in female *Anopheles gambiae* mosquitoes after copulation. This plug is essential for male reproductive success. By inhibiting AgTG3, **3-Bromo-5-tert-butyl-4,5-dihydroisoxazole** can disrupt the formation of the mating plug, thereby reducing mosquito fertility. This makes it a valuable tool for studying mosquito reproductive biology and for the potential development of novel chemosterilants for vector control strategies aimed at reducing malaria transmission.^[1]

Experimental Protocol: AgTG3 Inhibition Assay

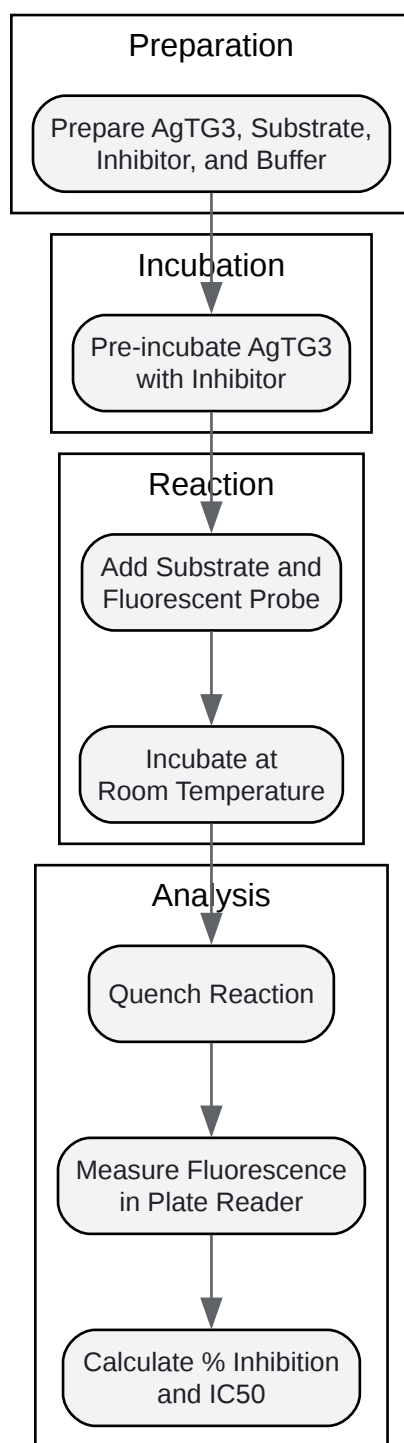
The following is a generalized protocol for assessing the inhibition of AgTG3, based on fluorescent plate-based assays described in the literature.

Materials:

- Recombinant AgTG3 enzyme
- A suitable substrate, such as a C-terminal fragment of the native substrate, plugin (plugin-C)
- A fluorescent amine donor, such as FITC-cadaverine
- Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM CaCl₂, 1 mM DTT)
- **3-Bromo-5-tert-butyl-4,5-dihydroisoxazole** (dissolved in a suitable solvent like DMSO)
- 96-well plates

Procedure:

- Recombinant AgTG3 is pre-incubated with varying concentrations of **3-Bromo-5-tert-butyl-4,5-dihydroisoxazole** (or a fixed concentration for single-point screening) for a specified period at room temperature.
- The enzymatic reaction is initiated by adding the substrate (plugin-C) and the fluorescent amine donor (FITC-cadaverine) to the enzyme-inhibitor mixture.
- The reaction is allowed to proceed at room temperature for a set time (e.g., 2 hours).
- The reaction is quenched, for example, by heat denaturation.
- The extent of the reaction (i.e., the incorporation of the fluorescent probe into the substrate) is measured using a plate reader.
- The inhibitory activity is calculated by comparing the fluorescence in the presence of the inhibitor to that of a control (e.g., DMSO).
- For IC₅₀ determination, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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AgTG3 Inhibition Assay Workflow.

Data Presentation

While specific quantitative inhibition data for **3-Bromo-5-tert-butyl-4,5-dihydroisoxazole** (CAS 128464-85-7) is not available in the public domain at the time of this writing, studies on libraries of 3-bromo-4,5-dihydroisoxazole inhibitors have shown potent inhibition of AgTG3, with several compounds exhibiting IC₅₀ values of less than 10 µM. The inhibitory activity is also stereospecific, with the (S)-enantiomer of the dihydroisoxazole ring generally being more active.

Safety Information

As with all laboratory chemicals, **3-Bromo-5-tert-butyl-4,5-dihydroisoxazole** should be handled with appropriate safety precautions. A comprehensive safety data sheet (SDS) should be consulted before use. General safety measures include:

- Handling in a well-ventilated area, preferably in a fume hood.
- Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoiding inhalation, ingestion, and contact with skin and eyes.
- Storing in a tightly sealed container in a cool, dry place.

This product is intended for research use only by qualified laboratory professionals and is not for diagnostic, therapeutic, or human consumption.[1]

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References

- 1. 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole|CAS 128464-85-7 [benchchem.com]
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